molecular formula C19H34O3 B12389398 Methoprene-d7

Methoprene-d7

Cat. No.: B12389398
M. Wt: 317.5 g/mol
InChI Key: NFGXHKASABOEEW-LQGANATMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoprene-d7 is a deuterated form of methoprene, a juvenile hormone analogue widely used as an insect growth regulator. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry, where it serves as an internal standard.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoprene-d7 involves the incorporation of deuterium atoms into the methoprene molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in methoprene with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of methoprene. This ensures that the final product is fully deuterated.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Methoprene-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:

    Oxidation: this compound can be oxidized to form methoprene acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Methoprene acid-d7

    Reduction: Methoprene alcohol-d7

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Methoprene-d7 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of methoprene and its metabolites.

    Biology: Studied for its effects on insect development and reproduction.

    Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.

    Industry: Used in the development of insect growth regulators for pest control.

Mechanism of Action

Methoprene-d7, like methoprene, mimics the action of juvenile hormone in insects. It binds to juvenile hormone receptors, disrupting the normal development and maturation processes. This leads to the inhibition of metamorphosis and reproduction in insects, effectively controlling their population.

Comparison with Similar Compounds

Similar Compounds

    Methoprene: The non-deuterated form of methoprene-d7.

    Hydroprene: Another juvenile hormone analogue with similar insecticidal properties.

    Kinoprene: A juvenile hormone analogue used in pest control.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry studies.

Properties

Molecular Formula

C19H34O3

Molecular Weight

317.5 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D

InChI Key

NFGXHKASABOEEW-LQGANATMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.